3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
The compound 3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide features a benzo[b]thiophene-2-carboxamide core substituted with a chlorine atom at position 2. The amide nitrogen is linked to a 5-(methylsulfonyl)benzo[d]thiazol-2-yl group, introducing a sulfonyl electron-withdrawing moiety. This structural motif is critical for modulating physicochemical properties (e.g., solubility, stability) and biological interactions, particularly in antimicrobial or anticancer contexts .
Properties
IUPAC Name |
3-chloro-N-(5-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S3/c1-26(22,23)9-6-7-13-11(8-9)19-17(25-13)20-16(21)15-14(18)10-4-2-3-5-12(10)24-15/h2-8H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYRFJIUGBPGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, is a derivative of thiazole. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The primary targets of these compounds are often enzymes or receptors involved in these biological processes.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some thiazole derivatives have been found to inhibit the activity of enzymes, leading to a decrease in the production of certain molecules. The specific mode of action of this compound would depend on its exact structure and the nature of its targets.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to the production of inflammatory molecules. Similarly, if the compound targets a receptor involved in cell growth, it could affect the pathways related to cell proliferation.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. Thiazole derivatives are generally soluble in organic solvents and have a planar structure, which could influence their absorption and distribution. The metabolism and excretion of the compound would depend on its interactions with metabolic enzymes and transporters.
Result of Action
The result of the compound’s action would be changes in the cellular processes related to its targets. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a decrease in inflammation. If the compound targets a receptor involved in cell growth, the result could be a decrease in cell proliferation.
Action Environment
The action of the compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Other factors, such as the presence of other molecules or cells, could also influence the compound’s action.
Biological Activity
3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazole moiety, which is known for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds containing thiazole and sulfonamide groups exhibit potent antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL, effectively inhibiting over 90% of bacterial growth .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| 5a | 8 | E. coli: 10.5 |
| S. aureus: 8 | ||
| B. subtilis: 9 | ||
| S. epidermidis: 6 |
This table summarizes the antibacterial effectiveness of various thiazole derivatives, indicating the potential of these compounds as antimicrobial agents.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Thiazoles are frequently investigated for their cytotoxic effects against various cancer cell lines. For example, compounds bearing the thiazole ring have been linked to significant antiproliferative activity in human glioblastoma and melanoma cells, with IC50 values often less than those of standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Thiazole Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 23.30 |
| Compound B | WM793 (melanoma) | <10 |
This data indicates that certain thiazole derivatives can be more effective than traditional treatments, suggesting a promising avenue for cancer therapy.
Anti-inflammatory Activity
In addition to antibacterial and antitumor activities, benzothiazole derivatives have been noted for their anti-inflammatory properties. Studies have shown that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus presenting potential therapeutic benefits in inflammatory diseases .
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study synthesized various thiazole derivatives and tested their antibacterial activity against clinical isolates of bacteria. The results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial potency, particularly against multi-drug resistant strains . -
Case Study on Anticancer Potential :
Another investigation focused on the anticancer effects of benzothiazole derivatives in vitro. The study revealed that modifications to the benzothiazole structure could lead to increased apoptosis in cancer cells, highlighting the importance of structure-activity relationships in drug design .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to effectively inhibit cancer cell proliferation, demonstrating IC50 values lower than traditional chemotherapeutics like doxorubicin . The incorporation of the methylsulfonyl group enhances solubility and bioavailability, potentially increasing the therapeutic efficacy of the compound.
Antibacterial and Antifungal Activity
Besides anticancer effects, this compound may also possess antibacterial and antifungal properties. Thiazole derivatives have been documented to inhibit various bacterial strains, making them candidates for developing new antibiotics . The structural features of 3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide suggest similar potential.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Inhibition Studies : A study identified potent inhibitors of CK1δ using related thiazole derivatives, demonstrating significant anticancer potential (IC50 values around 0.040 μM) .
- Molecular Dynamics Simulations : Research has shown that compounds analogous to this compound can effectively bind to proteins involved in cancer cell proliferation through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzo[b]thiophene Core
Chlorine vs. Other Halogens or Functional Groups
- 3-Chloro Substitution : Present in the target compound and 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide , chlorine enhances electrophilicity and may improve binding to hydrophobic pockets in biological targets.
- Fluorine Substitution : 3-Chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide () incorporates a fluorine atom at position 4, which increases metabolic stability and membrane permeability compared to chlorine .
Methoxy vs. Methylsulfonyl Groups on the Benzothiazole Moiety
Heterocyclic Amide Modifications
Benzothiazole vs. Thiadiazole or Thiazole Derivatives
- Benzothiazole Derivatives : The target compound and 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide exhibit planar benzothiazole rings, favoring π-π stacking interactions.
- Thiadiazole Derivatives : 3-Chloro-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide () replaces benzothiazole with a thiadiazole, reducing molecular weight (337.85 vs. 374.86) and altering solubility due to decreased aromaticity .
Data Table: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Q & A
Q. How can researchers address low reproducibility in sulfonamide derivative synthesis?
- Methodological Answer : Standardize moisture-sensitive steps (e.g., sulfonyl chloride formation) under inert atmospheres. Monitor reaction progress via TLC (silica GF) at 30-minute intervals. Use internal standards (e.g., anthracene) in NMR to quantify yields accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
